(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid
Overview
Description
(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Indole Synthesis and Classification
Indole compounds, including those related to "(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid," have a rich history in organic chemistry due to their complex structures and biological activities. The synthesis of indoles has been a subject of extensive study, leading to the development of various synthetic methods categorized into nine strategic approaches. This classification aids researchers in navigating the synthesis landscape, potentially contributing to the development of new compounds with enhanced biological or therapeutic properties (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives of "this compound," can inhibit microbial growth at concentrations lower than desired for industrial fermentations. This inhibitory effect is significant for biorenewable chemical production. Understanding these mechanisms is crucial for developing metabolic engineering strategies to create robust microbial strains for industrial applications (Jarboe et al., 2013).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a key biomass-derived chemical, highlights the potential of carboxylic acids in drug synthesis. Its derivatives can be used to synthesize a variety of chemicals, demonstrating the flexibility and utility of carboxylic acids like "this compound" in medicinal chemistry. LEV's applications in cancer treatment and as a linker in drug-carrier conjugates illustrate the broader implications for similar carboxylic acids in drug development (Zhang et al., 2021).
Spin Label Studies in Peptide Research
The use of spin labels, particularly in studying peptides, underlines the importance of novel amino acids and their derivatives in biochemical research. Techniques like EPR spectroscopy, enabled by spin labels, offer insights into peptide dynamics, structure, and interactions with membranes or other biomolecules. This research area underscores the potential for incorporating complex amino acids and derivatives into peptides for advanced studies (Schreier et al., 2012).
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUJIVBXVYHWJX-XKNYDFJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685523-06-2 | |
Record name | 1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685523062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2S)-2-AMINOPROPANOYL)OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E0L880X1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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